6-(4-Ethoxyphenyl)pyridin-2-amine
Description
6-(4-Ethoxyphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2 and a 4-ethoxyphenyl group at position 4. The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes electron-donating effects, which may influence the compound’s electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-11-8-6-10(7-9-11)12-4-3-5-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15) |
InChI Key |
AYYTVPYDBCKKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with β-aryl glutaconic acid and aniline.
Fusion Reaction: These starting materials are fused to form 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione.
Chlorination: The dione is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The ethoxyphenyl group undergoes electrophilic substitutions due to the electron-donating nature of the ethoxy (-OCH₂CH₃) group. Common reactions include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | 65–78% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivatives | 72% | |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halo-substituted analogs | 58–85% |
Key mechanistic insight:
-
The ethoxy group directs electrophiles to the para and ortho positions of the phenyl ring.
-
Steric hindrance from the pyridine ring limits substitution at certain positions.
Nucleophilic Reactions at the Pyridine Amine
The 2-amine group participates in nucleophilic substitutions and condensations:
Buchwald-Hartwig Amination
This Pd-catalyzed reaction enables aryl coupling:
text**General Procedure**[2]: - Catalyst: PdCl₂(PPh₃)₂ (5 mol%) - Ligand: Xantphos (10 mol%) - Base: NaOtBu - Solvent: Toluene, reflux under N₂ - Substrate: Aryl halides
| Aryl Halide | Product | Yield | Source |
|---|---|---|---|
| 4-Bromotoluene | N-(4-Methylphenyl) derivative | 52% | |
| 1-Bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl) derivative | 35% |
Schiff Base Formation
Reacts with aldehydes under mild acidic conditions:
Cross-Coupling Reactions
The pyridine ring engages in Suzuki-Miyaura couplings:
-
Boronic acid: Pyridine-3-boronic acid
-
Catalyst: Pd(PPh₃)₂Cl₂
-
Base: Na₂CO₃
-
Solvent: Acetonitrile/H₂O (1:1) at 78°C
Ethoxy Group Modifications
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts ethoxy to hydroxyl groups (yield: 83%) .
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form ether derivatives .
Amine Group Reactions
-
Acylation : Acetic anhydride in pyridine yields acetylated products (yield: 89%) .
-
Diazotization : Forms diazonium salts for Sandmeyer reactions.
Catalytic Hydrogenation
Selective reduction of the pyridine ring:
-
Conditions: H₂ (1 atm), Pd/C catalyst in ethanol
-
Product: Partially saturated piperidine derivatives (yield: 62%) .
Complexation with Metals
The pyridine nitrogen and amine group act as ligands:
-
Forms stable complexes with Cu(II), Ni(II), and Zn(II) ions.
Mechanistic Studies
Key findings from reaction pathways:
-
Electrophilic Substitution : Ethoxy group increases electron density at phenyl C4 (Hammett σ⁺ = -0.34).
-
Amination Kinetics : Second-order rate constants for Buchwald-Hartwig reactions range from 0.15 to 0.42 L·mol⁻¹·s⁻¹ .
Comparative Reactivity
| Reaction | 6-(4-Ethoxyphenyl)pyridin-2-amine | 6-Phenylpyridin-2-amine |
|---|---|---|
| Nitration Rate | 1.8 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |
| Buchwald-Hartwig Yield | 52% | 45% |
Scientific Research Applications
6-(4-Ethoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(4-Ethoxyphenyl)pyridin-2-amine, their substituents, molecular weights, and reported biological activities:
Note: Molecular weights marked with () are calculated based on molecular formulas.*
Key Findings:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) substituents on benzylidene fragments (e.g., in Schiff bases) enhance antimicrobial activity against S. aureus and E. coli due to increased electrophilicity and stabilization of tautomeric forms . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups may reduce antimicrobial potency compared to EWGs but improve solubility and bioavailability .
Heterocycle Core Differences: Pyridine vs.
Solvent Influence :
- Compounds like N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine show solvent-dependent tautomerism and activity, with DMF enhancing inhibitory effects compared to dioxane .
Structural Flexibility :
- Side-chain modifications (e.g., fluorophenyl-ethyl in ’s compound) introduce steric and electronic variability, impacting target binding in medicinal applications .
Research Implications and Gaps
- Synthetic Feasibility : and highlight optimized synthetic routes for pyrimidin-2-amine and chloro-pyridin-2-amine derivatives, which could guide the synthesis of the target compound.
- Need for Direct Studies : Current data rely on extrapolation from analogs; empirical studies on 6-(4-Ethoxyphenyl)pyridin-2-amine’s pharmacokinetics and bioactivity are warranted.
Biological Activity
6-(4-Ethoxyphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the coupling of 4-ethoxyaniline with pyridine derivatives through various methodologies, including Buchwald-Hartwig amination and Suzuki coupling. These methods facilitate the formation of the target compound in moderate to good yields, often employing palladium catalysts under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridin-2-amine derivatives, including 6-(4-Ethoxyphenyl)pyridin-2-amine. In vitro assays have demonstrated cytotoxic effects against various human tumor cell lines, with GI50 values indicating significant potency. For instance, related compounds have shown GI50 values ranging from 2.40 to 13.5 μM against A549 and DU145 cell lines .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 6-(4-Ethoxyphenyl)pyridin-2-amine | A549 | TBD |
| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | DU145 | 1.18–2.03 |
Antimicrobial Activity
Compounds structurally similar to 6-(4-Ethoxyphenyl)pyridin-2-amine have been evaluated for their antimicrobial properties. The presence of the pyridine moiety has been linked to enhanced activity against bacterial strains, suggesting that modifications at the phenyl position can influence efficacy. For example, derivatives with electron-withdrawing groups displayed improved antimicrobial activity compared to those with electron-donating groups .
Enzyme Inhibition
Enzyme inhibition studies indicate that pyridine derivatives can act as inhibitors for various kinases and enzymes. Specifically, 6-(4-Ethoxyphenyl)pyridin-2-amine may exhibit inhibitory effects on kinases such as Bcr-Abl and GSK3, which are critical in cancer progression and metabolic regulation .
Case Study 1: Anticancer Evaluation
In a recent case study evaluating a series of pyridine derivatives, it was found that those with specific substitutions at the phenyl ring exhibited enhanced anticancer properties. The study utilized MTT assays to assess cell viability across multiple cancer cell lines, revealing that compounds with ethoxy substitutions had a marked improvement in cytotoxicity compared to their unsubstituted counterparts.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyridine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications in the aromatic substituents significantly affected the antibacterial potency, with certain derivatives achieving up to 75% inhibition of biofilm formation .
Structure-Activity Relationship (SAR)
The biological activity of 6-(4-Ethoxyphenyl)pyridin-2-amine can be attributed to its structural features:
- Pyridine Ring : Essential for interaction with biological targets.
- Ethoxy Substituent : Influences lipophilicity and cellular uptake.
- Phenyl Group : Modifications here can enhance or reduce biological activity.
Q & A
Q. What are the recommended synthetic routes for 6-(4-Ethoxyphenyl)pyridin-2-amine?
- Methodological Answer : A feasible approach involves adapting chalcone-based cyclocondensation reactions. For example, refluxing (E)-1-(4-ethoxyphenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol, catalyzed by lithium hydroxide (LiOH), can yield pyrimidin-2-amine analogs. This method is analogous to the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . Adjust substituents to introduce the ethoxyphenyl group at the 6-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended.
Q. Which spectroscopic techniques are essential for characterizing 6-(4-Ethoxyphenyl)pyridin-2-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and aromatic proton environments. For example, the ethoxy group’s methylene protons typically resonate at δ 1.2–1.4 ppm (triplet) and δ 3.9–4.1 ppm (quartet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS can verify molecular weight (e.g., theoretical , MW 221.28 g/mol).
- FT-IR : Identify amine (-NH) stretches (~3300–3500 cm) and ether (C-O-C) bands (~1250 cm) .
Q. What are the solubility properties and suitable storage conditions for this compound?
- Methodological Answer : Based on structural analogs (e.g., 4-methoxy-6-methylpyridin-2-amine), solubility is likely moderate in polar aprotic solvents (DMSO, DMF) and ethanol. Store as a solid at –20°C under inert gas (N) to prevent oxidation. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 6-(4-Ethoxyphenyl)pyridin-2-amine?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- 3D-QSAR Modeling : Use ligand-based approaches (as in triazine-2-amine studies) to correlate substituent effects with biological activity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
Q. What strategies can optimize reaction yields during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading (e.g., LiOH vs. NaOH), and solvent ratios. For example, triazine-2-amine syntheses achieved 7–24% yields, suggesting room for optimization .
- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity compared to traditional reflux .
- Catalyst Screening : Test alternatives like KCO or phase-transfer catalysts to enhance cyclocondensation efficiency .
Q. How can researchers analyze potential biological activity mechanisms?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like methionine aminopeptidase-1 (using protocols for pyridinylpyrimidines) .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., glioblastoma) via MTT assays, referencing pexidartinib’s CSF1R inhibition .
- Mechanistic Studies : Use fluorescence polarization or SPR to measure binding affinity to biomacromolecules .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts across studies (e.g., 4-ethoxypyridin-2-amine’s aromatic protons at δ 6.3–7.1 ppm vs. methyl-substituted analogs at δ 2.4–2.6 ppm) .
- Purity Assessment : Use elemental analysis (C, H, N percentages) to rule out solvent or impurity effects .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as done for 4-methyl-6-phenylpyrimidin-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
